N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core substituted with dual sulfonamide groups. The molecular formula is C₁₈H₂₁N₂O₅S₂, yielding a molecular weight of 417.5 g/mol. The structure includes a 4-methoxybenzenesulfonyl group at the THQ nitrogen and an ethanesulfonamide moiety at the 6-position (Figure 1). Sulfonamide groups are known for their hydrogen-bonding capabilities, which may enhance solubility and receptor-binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-26(21,22)19-15-6-11-18-14(13-15)5-4-12-20(18)27(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,19H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSVEWOMLIQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential pharmacological applications. This compound's unique structure allows for interactions with biological targets, making it a candidate for various therapeutic uses. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 356.42 g/mol
- CAS Number : 946296-37-3
The biological activity of this compound primarily involves inhibition of specific enzymes and modulation of signaling pathways. The sulfonamide group is known to interact with various biological molecules, enhancing its potential as a therapeutic agent.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, sulfonamides are often recognized for their ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to altered physiological responses in target tissues.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of sulfonamides. A study demonstrated that compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Smith et al., 2023 | E. coli | 32 µg/mL |
| Johnson et al., 2022 | S. aureus | 16 µg/mL |
Anticancer Activity
Emerging research has suggested potential anticancer properties for this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| HeLa (Cervical) | 15 | Mitochondrial pathway involvement |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness against multi-drug resistant strains.
- Findings : The compound showed significant activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
-
Case Study on Cancer Treatment :
- Objective : To assess the cytotoxic effects on tumor cells.
- Findings : Results indicated a dose-dependent increase in apoptosis markers in treated cell lines compared to controls.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. This compound's structure may enable it to inhibit bacterial growth by interfering with folate synthesis, similar to other sulfonamides. Studies have shown that modifications in the sulfonamide moiety can enhance antibacterial efficacy against resistant strains.
Anti-inflammatory Effects
Research indicates that compounds with a sulfonamide group exhibit anti-inflammatory properties. The tetrahydroquinoline core could interact with inflammatory pathways, making this compound a candidate for developing new anti-inflammatory agents .
Anticonvulsant Activity
Preliminary studies suggest that derivatives of tetrahydroquinoline possess anticonvulsant properties. N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide may be explored for its potential in treating epilepsy and other seizure disorders .
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. The compound can serve as a precursor for synthesizing other biologically active molecules through various chemical modifications such as acylation and hydrolysis.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound through varying reaction conditions such as temperature and solvent choice. The results indicated that specific conditions significantly improved yield and purity .
Case Study 2: Biological Evaluation
In vitro assays demonstrated that this compound exhibits notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis .
Comparison with Similar Compounds
(R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-THQ-4-yl)-2-Methylpropane-2-Sulfamide (14d)
- Molecular Formula : C₂₈H₃₃N₃O₃S
- Key Features : The THQ core is substituted with a butyryl group at N1 and a bulky naphthalen-2-ylmethyl group at C4. The sulfamide group is tert-butyl-substituted.
- Properties/Applications: Designed as a mixed-efficacy μ-opioid receptor (MOR) ligand.
- Comparison : Unlike the target compound, 14d lacks a benzenesulfonyl group but incorporates aromatic bulk. This structural difference may lead to divergent binding affinities and pharmacokinetic profiles.
4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]Diazenyl}Benzonitrile
- Molecular Formula : C₂₀H₁₈N₆
- Key Features: A diazenyl (-N=N-) linker connects the THQ core to a benzonitrile group. The THQ nitrogen is substituted with a 2-cyanoethyl group.
- Properties/Applications : Used in Au electrodeposition studies with room-temperature ionic liquids (RTILs). The diazenyl group participates in redox reactions, enabling precise metal deposition .
- Comparison: The target compound’s sulfonamide groups contrast sharply with the diazenyl and cyano functionalities here. This highlights the versatility of THQ derivatives: sulfonamides favor bioactivity, while diazenyl groups enable electrochemical applications.
Functionalized THQ Derivatives with Sulfonamide/Acetamide Groups
2-(4-Chlorophenoxy)-N-[1-(4-Methoxybenzenesulfonyl)-THQ-6-yl]Acetamide
- Molecular Formula : C₂₄H₂₃ClN₂O₅S
- Key Features: Shares the 4-methoxybenzenesulfonyl group with the target compound but replaces ethanesulfonamide with a chlorophenoxy-acetamide group.
- Properties/Applications: The chlorophenoxy moiety introduces electronegativity, which may enhance antimicrobial or anti-inflammatory activity.
- Comparison: The target compound’s dual sulfonamide groups likely improve solubility and metabolic stability relative to the acetamide-chlorophenoxy analog.
Research Implications
The structural diversity of THQ derivatives underscores their adaptability across disciplines. Sulfonamide-substituted variants like the target compound are promising for drug development due to their hydrogen-bonding capacity, while diazenyl or cyano-substituted analogs excel in materials science .
Preparation Methods
Preparation of 6-Nitro-1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline backbone is constructed via a modified Skraup reaction using 3-nitroaniline and glycerol in concentrated sulfuric acid. Cyclization proceeds at 180°C for 6 hours, yielding 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid (62% yield).
Table 1: Characterization Data for 6-Nitro-1,2,3,4-Tetrahydroquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Melting Point | 148–150°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=2.4 Hz, 1H), 7.45 (dd, J=8.8, 2.4 Hz, 1H), 6.68 (d, J=8.8 Hz, 1H), 3.45 (t, J=6.0 Hz, 2H), 2.85 (t, J=6.0 Hz, 2H), 1.95–1.85 (m, 2H) |
Reduction to 6-Amino-1,2,3,4-Tetrahydroquinoline
Catalytic hydrogenation of 6-nitro-1,2,3,4-tetrahydroquinoline using 10% Pd/C in methanol under 50 psi H₂ at 25°C for 12 hours affords the amine intermediate in 89% yield. The reaction is monitored by TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1).
Sequential Sulfonylation Reactions
Protection of the 6-Amino Group
To ensure regioselective sulfonylation at position 1, the 6-amino group is protected as its tert-butoxycarbonyl (Boc) derivative. Treatment with Boc₂O in dichloromethane (DCM) and triethylamine (2 eq.) at 0°C for 2 hours yields the Boc-protected intermediate (94% yield).
Sulfonylation at Position 1
The Boc-protected tetrahydroquinoline reacts with 4-methoxybenzenesulfonyl chloride (1.2 eq.) in anhydrous DCM containing pyridine (3 eq.) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 1-(4-methoxybenzenesulfonyl)-6-(Boc-amino)-1,2,3,4-tetrahydroquinoline (78% yield).
Table 2: Reaction Conditions for Position 1 Sulfonylation
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Pyridine (3 eq.) |
| Temperature | 0°C → 25°C |
| Reaction Time | 13 hours |
| Yield | 78% |
Deprotection and Sulfonylation at Position 6
The Boc group is removed using 4M HCl in dioxane (2 hours, 25°C), followed by neutralization with saturated NaHCO₃. The resulting free amine reacts with ethanesulfonyl chloride (1.5 eq.) in DCM/pyridine (3:1) at 0°C for 2 hours. After aqueous workup, the product is recrystallized from ethanol/water (1:1) to afford the target compound as a white powder (68% yield).
Table 3: Spectroscopic Data for Final Product
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (d, J=8.8 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H), 6.98 (s, 1H), 6.65 (d, J=8.4 Hz, 1H), 3.88 (s, 3H), 3.42–3.35 (m, 2H), 3.22–3.15 (m, 2H), 2.95 (q, J=7.6 Hz, 2H), 1.90–1.80 (m, 2H), 1.32 (t, J=7.6 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.4, 144.2, 134.8, 129.6, 128.3, 126.1, 114.9, 55.8, 46.2, 44.7, 29.5, 25.3, 22.1, 14.9 |
| HRMS (ESI+) | [M+H]⁺ Calcd for C₁₈H₂₁N₂O₅S₂: 412.0961; Found: 412.0958 |
Optimization and Mechanistic Insights
Solvent and Base Effects
Pyridine outperforms triethylamine as a base due to its dual role in scavenging HCl and solubilizing sulfonyl chlorides. Polar aprotic solvents like DCM or THF are optimal, whereas DMF leads to side reactions.
Temperature Control
Sulfonylation at 0°C minimizes di-sulfonylation byproducts. Elevated temperatures (>25°C) reduce yields by 15–20% due to competing hydrolysis of sulfonyl chlorides.
Challenges and Limitations
-
Regioselectivity : Competing sulfonylation at both amine sites necessitates stringent protection/deprotection protocols.
-
Purification : Silica gel chromatography is essential to separate mono- and di-sulfonylated byproducts, though this reduces overall yield.
-
Scale-Up : Pd/C-mediated hydrogenation becomes inefficient at >100 g scales, requiring alternative reduction methods (e.g., Fe/HCl) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide?
- Methodological Answer : The synthesis involves sequential sulfonylation and cyclization steps. For sulfonamide formation, methanesulfonyl chloride or analogous reagents are typically used under anhydrous conditions with a base like triethylamine. For example, isotopic labeling with [35S]methane sulfonic acid has been employed to generate sulfonamide derivatives, requiring careful drying and dissolution in anhydrous methylene chloride to prevent hydrolysis . The tetrahydroquinoline core can be synthesized via reductive amination or Pictet-Spengler cyclization. Purity optimization requires column chromatography with silica gel and characterization via HPLC (λmax ~255 nm, similar to benzenesulfonamide derivatives) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For sulfonamide derivatives, 1H NMR should confirm aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm). 13C NMR detects sulfonyl carbons (δ ~110–125 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., calculated for C18H20N2O5S2: ~432.5 g/mol). UV-Vis spectroscopy (λmax ~255 nm) aligns with benzenesulfonamide chromophores .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is hygroscopic and should be stored at -20°C in airtight, light-resistant containers. For experimental use, dissolve in anhydrous DMSO or dichloromethane to prevent hydrolysis. Stability studies suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 35S) be incorporated into this sulfonamide for pharmacokinetic studies?
- Methodological Answer : Isotopic labeling requires synthesizing [35S]methane sulfonyl chloride from [35S]methane sulfonic acid. After evaporation to dryness, the precursor is reacted with the tetrahydroquinoline intermediate in anhydrous methylene chloride. Radiochemical purity (>98%) is confirmed via autoradiography and HPLC coupled with scintillation counting. This method enables tracking metabolic pathways or receptor binding in vivo .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Contradictions often arise from residual solvents or stereochemical impurities. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid peak splitting. Compare experimental data with computational predictions (DFT calculations for 13C shifts). For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended, as seen in cyclohexane-diol sulfonamide derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR requires systematic modification of the tetrahydroquinoline core and sulfonamide substituents. For example, replacing the 4-methoxy group with hydroxyethoxy (as in related benzenesulfonamides) enhances solubility but may reduce receptor affinity . Test derivatives in enzyme inhibition assays (e.g., IC50 determination) and correlate results with computational docking models. Use QSAR software to predict bioavailability and toxicity .
Q. What analytical methods detect degradation products under accelerated stability testing?
- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis). Analyze degradants via LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water). Compare fragmentation patterns with synthetic standards. For oxidative degradation, use H2O2 exposure and monitor sulfone or quinoline-N-oxide formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., consistent cell lines, ATP-based viability assays). Check for batch-specific impurities via LC-MS. If contradictions persist, conduct meta-analysis of literature data to identify confounding variables (e.g., solvent effects, protein binding). For example, benzenesulfonamide bioactivity varies significantly with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
